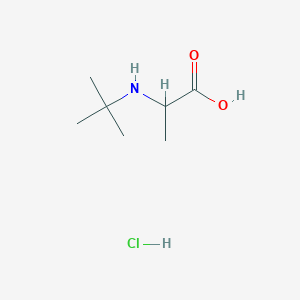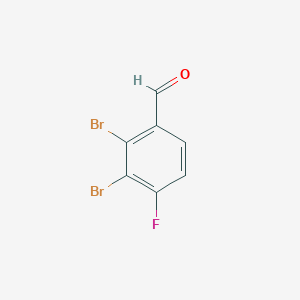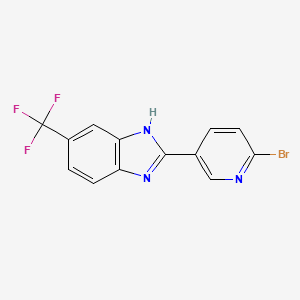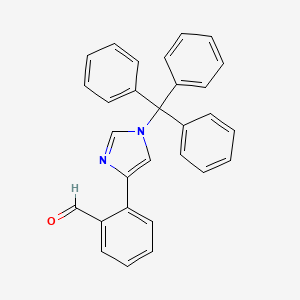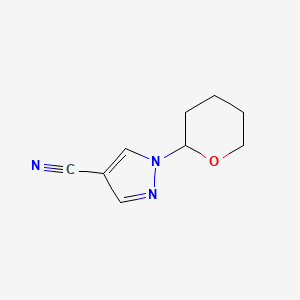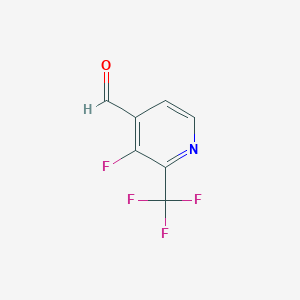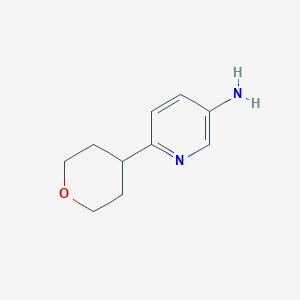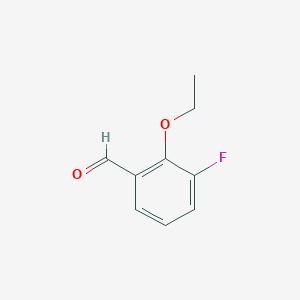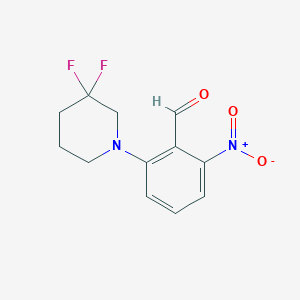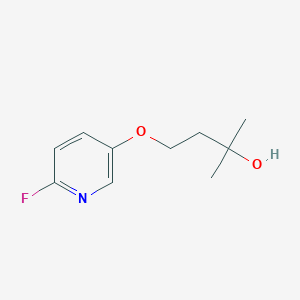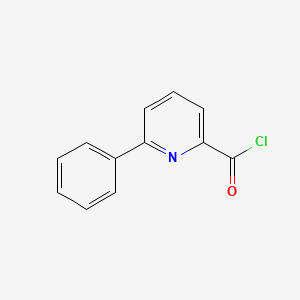![molecular formula C8H4ClN3 B1407901 2-氯-4-乙炔基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1147014-54-7](/img/structure/B1407901.png)
2-氯-4-乙炔基-7H-吡咯并[2,3-d]嘧啶
描述
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position and an ethynyl group at the 4-position
科学研究应用
Chemistry: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound is a key scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Its derivatives have shown promising activity against various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1) and others involved in cell signaling pathways .
Industry: In the pharmaceutical industry, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is used as an intermediate in the synthesis of drugs and other bioactive molecules . Its unique structure allows for the development of compounds with enhanced pharmacokinetic and pharmacodynamic properties.
作用机制
Target of Action
The primary targets of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) and tyrosine kinases . These enzymes play crucial roles in signal transduction pathways, which are involved in cell division, death, and tumor formation processes .
Mode of Action
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets by inhibiting their activity . This interference disrupts the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell . The compound can also inhibit the activity of tyrosine kinases .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this pathway may lead to a variety of diseases affecting the immune system .
Result of Action
The inhibition of JAKs and tyrosine kinases by 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can lead to a disruption in the JAK-STAT signaling pathway . This disruption can affect cell division and death, potentially leading to a variety of diseases affecting the immune system . The compound’s inhibition of tyrosine kinases can also impact various cellular processes .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factorsIt’s also important to note that the compound’s reactivity can involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
生化分析
Biochemical Properties
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as a scaffold for developing kinase inhibitors. This compound interacts with enzymes such as Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway. By inhibiting the activity of JAKs, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can interfere with the signal transduction processes that regulate cell division, apoptosis, and immune responses . Additionally, it has been shown to bind to other proteins and biomolecules, further influencing various biochemical pathways.
Cellular Effects
The effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . This compound affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and disrupted cellular metabolism . In various cell types, including cancer cells, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine has demonstrated the ability to modulate key cellular functions, making it a promising candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as JAKs, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses. Additionally, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can interact with other biomolecules, such as DNA and RNA, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine have been studied over various time periods. This compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and modulate immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, such as irritation of the respiratory mucosa, eyes, and skin . Understanding the dosage-dependent effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is essential for optimizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These metabolic pathways influence the compound’s stability, bioavailability, and overall efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Proper understanding of the transport and distribution mechanisms of this compound is crucial for developing effective therapeutic strategies.
Subcellular Localization
The subcellular localization of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The ethynyl group can then be introduced via a Sonogashira coupling reaction, using an appropriate ethynylating agent under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of microwave-assisted synthesis to enhance reaction rates and efficiency . The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles under appropriate conditions.
Sonogashira Coupling: The ethynyl group can be introduced or modified using palladium-catalyzed cross-coupling reactions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Electrophiles: Such as halogens or acylating agents for electrophilic substitution.
Major Products:
Substituted Pyrrolo[2,3-d]pyrimidines: Depending on the nucleophile used in substitution reactions.
Coupled Products: From Sonogashira coupling reactions with various ethynylating agents.
相似化合物的比较
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar applications in kinase inhibition.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Another derivative used as an intermediate in drug synthesis.
Uniqueness: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse modifications and the development of compounds with tailored biological activities .
属性
IUPAC Name |
2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c1-2-6-5-3-4-10-7(5)12-8(9)11-6/h1,3-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTPPKQFMIGOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


